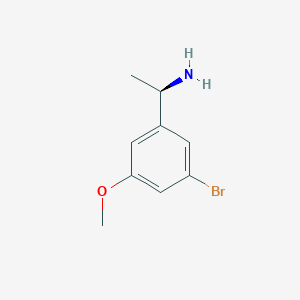![molecular formula C28H63ClN4 B14019682 N,n-bis[3-(dipropylamino)propyl]-n,n-dipropyl-butane-1,4-diamine CAS No. 20224-27-5](/img/structure/B14019682.png)
N,n-bis[3-(dipropylamino)propyl]-n,n-dipropyl-butane-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,n-bis[3-(dipropylamino)propyl]-n,n-dipropyl-butane-1,4-diamine is a complex organic compound known for its unique structure and versatile applications. This compound is characterized by the presence of multiple propylamine groups, making it a valuable intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,n-bis[3-(dipropylamino)propyl]-n,n-dipropyl-butane-1,4-diamine typically involves the reaction of butane-1,4-diamine with dipropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The process can be summarized as follows:
Step 1: React butane-1,4-diamine with dipropylamine in a solvent such as methanol or ethanol.
Step 2: Add a catalyst like palladium on carbon to facilitate the reaction.
Step 3: Maintain the reaction mixture at a temperature of around 80-100°C for several hours.
Step 4: Purify the product using techniques like distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher production efficiency. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N,n-bis[3-(dipropylamino)propyl]-n,n-dipropyl-butane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of the propylamine groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium and controlled temperature.
Reduction: Lithium aluminum hydride; reaction conditions include anhydrous solvents and low temperatures.
Substitution: Various halides or nucleophiles; reaction conditions depend on the specific substituent being introduced.
Major Products Formed
Oxidation: Formation of corresponding amine oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with different functional groups.
Scientific Research Applications
N,n-bis[3-(dipropylamino)propyl]-n,n-dipropyl-butane-1,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,n-bis[3-(dipropylamino)propyl]-n,n-dipropyl-butane-1,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, affecting metabolic processes.
Receptor Binding: It can bind to receptors on cell surfaces, triggering signaling pathways that lead to cellular responses.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N,n-bis[3-(dipropylamino)propyl]-n,n-dipropyl-butane-1,4-diamine stands out due to its multiple propylamine groups, which provide unique reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound in both research and industry.
Properties
CAS No. |
20224-27-5 |
|---|---|
Molecular Formula |
C28H63ClN4 |
Molecular Weight |
491.3 g/mol |
IUPAC Name |
N,N'-bis[3-(dipropylamino)propyl]-N,N'-dipropylbutane-1,4-diamine;hydrochloride |
InChI |
InChI=1S/C28H62N4.ClH/c1-7-17-29(18-8-2)25-15-27-31(21-11-5)23-13-14-24-32(22-12-6)28-16-26-30(19-9-3)20-10-4;/h7-28H2,1-6H3;1H |
InChI Key |
ZLYKZIPSVWXEMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCCN(CCC)CCCCN(CCC)CCCN(CCC)CCC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14019601.png)
![1-[2-[(6-Chloro-2-methoxy-acridin-9-yl)amino]ethylamino]propan-2-ol](/img/structure/B14019609.png)
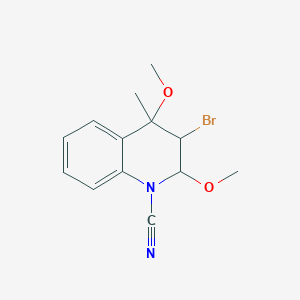
![Benzenamine,N-[(3-chlorophenyl)methylene]-4-methyl-](/img/structure/B14019627.png)
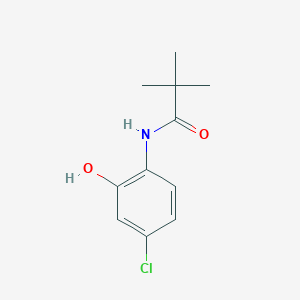
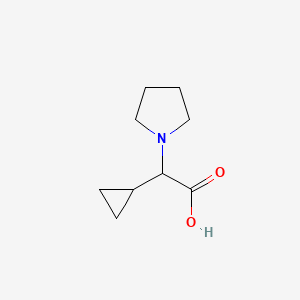
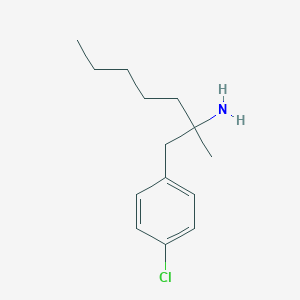

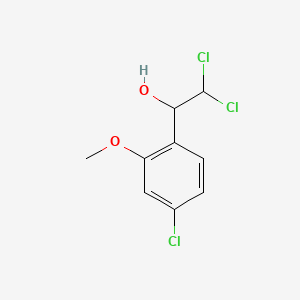
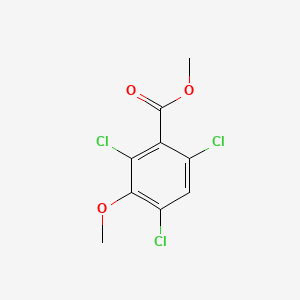
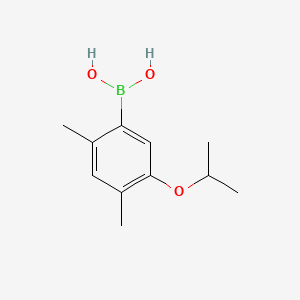
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-propan-2-ylbenzene](/img/structure/B14019669.png)
![Ethyl 5-{[ethoxy(oxo)acetyl]amino}furan-2-carboxylate](/img/structure/B14019675.png)
